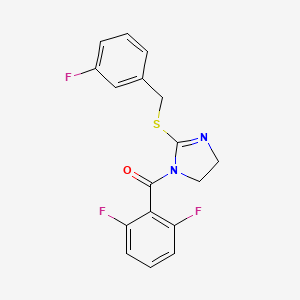

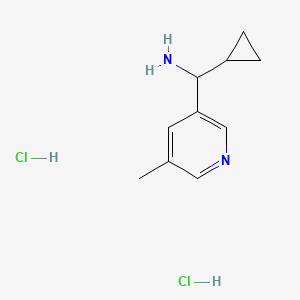

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the formula C10H14N2·2HCl . It contains a cyclopropyl group (a three-carbon ring), a 5-methylpyridin-3-yl group (a pyridine ring with a methyl group at the 5-position), and a methanamine group (a single carbon with an attached amine group). The entire molecule is a salt, with two chloride ions balancing the charge of the methanamine group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. For example, the presence of the pyridine ring might make the compound somewhat aromatic and planar. The compound is likely to be soluble in water due to the presence of the amine group and the chloride ions .Applications De Recherche Scientifique

1. NMDA Receptor Antagonism and Selectivity

- Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, including structures with cyclopropyl groups, have been synthesized and evaluated for biological activity. They act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, providing insights into receptor binding and modulation. Their selectivity over non-NMDA glutamate receptors has also been assessed, contributing to the understanding of NMDA receptor antagonism and drug development (Dappen et al., 2010).

2. Biased Agonism at Serotonin Receptors

- Novel cyclopropyl-containing compounds have been designed as serotonin 5-HT1A receptor-biased agonists, indicating potential applications in antidepressant drug development. These compounds, through signal transduction assays, showed preferences for ERK1/2 phosphorylation over other pathways, highlighting the role of cyclopropyl groups in the development of targeted therapies (Sniecikowska et al., 2019).

3. Tubulin Polymerization and Cytotoxic Agents

- Cyclopropyl and cyclobutyl epothilone analogues, including those with cyclopropyl groups, have been synthesized and evaluated for their ability to promote tubulin polymerization and act as cytotoxic agents. This research provides valuable insights into the development of potential anticancer therapies (Nicolaou et al., 2001).

4. Catalysis in Polymerization

- Zinc(II) complexes bearing cyclopropyl-based ligands have been synthesized and used as pre-catalysts for ring-opening polymerization of lactide. This research demonstrates the utility of cyclopropyl-containing compounds in polymer chemistry, particularly in creating polymers with specific structural properties (Kwon et al., 2015).

5. Antifungal and Antibacterial Activity

- Cyclopropyl-containing compounds have been synthesized and evaluated for their antifungal and antibacterial properties. This research contributes to the development of new antimicrobial agents, highlighting the potential of cyclopropyl groups in enhancing biological activity (Rao et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

cyclopropyl-(5-methylpyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-7-4-9(6-12-5-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFLTRZXGFUSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(C2CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)

![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2437162.png)

![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)